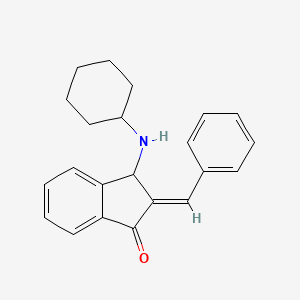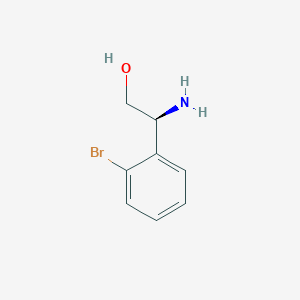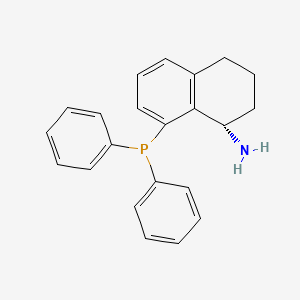
(E)-2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
Mecanismo De Acción
Tricloruro de boro ejerce sus efectos inhibiendo las fosfatasas de doble especificidad (DUSP), particularmente DUSP6 y DUSP1 . Estas enzimas están involucradas en la regulación de las vías de señalización celular. Al inhibir estas enzimas, Tricloruro de boro puede modular varios procesos celulares, incluida el crecimiento celular, la diferenciación y la apoptosis.
Análisis Bioquímico
Biochemical Properties
(E)-2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one plays a crucial role in biochemical reactions by inhibiting specific enzymes and proteins. It is known to interact with dual-specificity phosphatases DUSP1 and DUSP6, which are key regulators of the MAPK signaling pathway . By inhibiting these phosphatases, this compound prevents the dephosphorylation of MAPKs, leading to sustained activation of these kinases. This interaction is essential for studying the regulation of cell growth, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In non-small cell lung cancer cell lines, such as NCI-H1299, A549, and NCI-H460, this compound has been shown to inhibit cell viability in a dose-dependent manner . It induces apoptosis through the intrinsic pathway by enhancing the expression of pro-apoptotic proteins like Bax and promoting the release of cytochrome c from mitochondria into the cytosol . Additionally, this compound downregulates anti-apoptotic proteins such as Bcl-2, further promoting cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting dual-specificity phosphatases DUSP1 and DUSP6 . This inhibition prevents the dephosphorylation of MAPKs, leading to their sustained activation. The activated MAPKs then phosphorylate various downstream targets, including transcription factors, which regulate gene expression and cellular responses . This mechanism is crucial for understanding how this compound influences cell signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce apoptosis in a time-dependent manner, with prolonged exposure leading to increased cell death . Additionally, the compound’s effects on cellular processes such as gene expression and protein synthesis may vary over time, highlighting the importance of temporal analysis in understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving malignant peripheral nerve sheath tumors (MPNSTs), varying dosages of the compound have been shown to influence tumor growth and cell survival . Higher doses of this compound result in increased activation of MAPKs and greater inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, underscoring the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to apoptosis and cell signaling. The compound’s interaction with dual-specificity phosphatases DUSP1 and DUSP6 plays a pivotal role in regulating the MAPK signaling pathway . By inhibiting these phosphatases, this compound affects the phosphorylation status of MAPKs, which in turn influences metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with various transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound accumulates in specific cellular compartments, where it exerts its effects on target proteins and enzymes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been shown to localize to the mitochondria, where it induces the release of cytochrome c and activates the intrinsic apoptotic pathway . Additionally, this compound may interact with other organelles and cellular compartments, influencing various biochemical processes and cellular functions .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Tricloruro de boro implica una serie de reacciones químicas. Un método común incluye la reacción de boro (B) con cloro (Cl2) para formar BCI2 . Las condiciones de reacción generalmente implican el mantenimiento de un entorno controlado para garantizar la formación adecuada del compuesto.
Métodos de producción industrial
La producción industrial de Tricloruro de boro puede implicar reactores químicos a gran escala donde los reactivos se combinan bajo condiciones específicas para maximizar el rendimiento y la pureza. El proceso a menudo incluye pasos como la purificación y la cristalización para obtener el producto final en su forma deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
Tricloruro de boro experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Tricloruro de boro se puede oxidar bajo condiciones específicas para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden convertir Tricloruro de boro a sus estados de oxidación más bajos.
Sustitución: Tricloruro de boro puede participar en reacciones de sustitución donde uno o más átomos son reemplazados por otros átomos o grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones con Tricloruro de boro incluyen agentes oxidantes como el peróxido de hidrógeno (H2O2) y agentes reductores como el borohidruro de sodio (NaBH4). Las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar el resultado deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de Tricloruro de boro puede producir compuestos de estado de oxidación más alto, mientras que la reducción puede producir productos de estado de oxidación más bajo.
Aplicaciones Científicas De Investigación
Tricloruro de boro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Tricloruro de boro se utiliza como reactivo en diversas reacciones químicas y estudios que involucran la inhibición de fosfatasas.
Biología: En la investigación biológica, Tricloruro de boro se utiliza para estudiar el papel de las enzimas DUSP en los procesos celulares.
Medicina: Tricloruro de boro tiene posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades donde las enzimas DUSP juegan un papel crítico.
Industria: Tricloruro de boro se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares a Tricloruro de boro incluyen:
SHP099: Otro inhibidor de fosfatasas con diferente especificidad.
RMC-4550: Un compuesto con efectos inhibitorios similares sobre las enzimas DUSP.
GSK2830371: Un inhibidor de fosfatasas con un mecanismo de acción diferente.
Singularidad de Tricloruro de boro
Tricloruro de boro es único debido a sus efectos inhibitorios específicos sobre DUSP6 y DUSP1, lo que lo convierte en una herramienta valiosa en la investigación centrada en estas enzimas. Su capacidad para modular las vías de señalización celular con alta especificidad lo distingue de otros compuestos similares.
Propiedades
IUPAC Name |
(2E)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDKPLZUXCIMIS-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















